

Comparative study of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Oxacyclohexadec-12-en-2-one,
(12Z)
Cat. No.:

B12093333

Get Quote

Comparative Study: (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the geometric isomers (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one, macrocyclic lactones of interest in fragrance chemistry and toxicology. The document summarizes available physicochemical data, toxicological assessments, and outlines detailed experimental protocols for their synthesis and biological evaluation.

Physicochemical and Toxicological Properties

The geometric isomerism at the C12-C13 double bond in Oxacyclohexadec-12-en-2-one significantly influences the molecule's three-dimensional structure, which in turn can affect its physical properties and biological activity. The (12E)-isomer, commercially known as Habanolide®, is a widely used musk fragrance ingredient.[1][2] The (12Z)-isomer is also recognized for its musk-like scent.[3]

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted on a mixture of E and Z isomers of oxacyclohexadec-12(+13)-en-2-one.[4] [5] The findings from this assessment are often used as a reference for the individual isomers.



Table 1: Physicochemical Properties of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one

Property	(12Z)- Oxacyclohexadec- 12-en-2-one	(12E)- Oxacyclohexadec- 12-en-2-one (Habanolide®)	Reference(s)
CAS Number	111879-79-9	111879-80-2	[6][7]
Molecular Formula	C15H26O2	C15H26O2	[6][7]
Molecular Weight	238.37 g/mol	238.37 g/mol	[6][7]
IUPAC Name	(12Z)-1- oxacyclohexadec-12- en-2-one	(12E)-1- oxacyclohexadec-12- en-2-one	[8][9]
Boiling Point	383-384 °C (estimated)	307 °C	[1][3]
logP (o/w)	4.947 (estimated)	6.2	[1][3]
Appearance	Colorless to pale yellow liquid/solid (est.)	Colorless liquid	[1][3]

Table 2: Summary of Toxicological Data for the Isomeric Mixture of Oxacyclohexadec-12-en-2-one

Toxicological Endpoint	Result	Reference(s)
Genotoxicity	Not genotoxic	[4]
Repeated Dose Toxicity (Oral)	NOAEL = 1000 mg/kg/day	[4]
Reproductive Toxicity	NOAEL = 1000 mg/kg/day	[4]
Skin Sensitization	NESIL = 7500 μg/cm²	[4]
Phototoxicity/Photoallergenicit y	Not expected to be phototoxic/photoallergenic	[4]



Spectroscopic Analysis

While detailed comparative spectroscopic data for the pure (12Z) and (12E) isomers are not readily available in the public domain, their characterization would rely on standard analytical techniques. PubChem indicates the availability of 13C NMR spectra for the (12Z)-isomer, though the data is not directly provided.[8] Characterization would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and, importantly, the stereochemistry of the double bond through analysis of coupling constants and chemical shifts of the vinylic protons.
- Infrared (IR) Spectroscopy: The IR spectra for both isomers are expected to show a
 characteristic strong absorption band for the lactone carbonyl group (C=O) around 17301750 cm⁻¹ and bands corresponding to the C=C stretch.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the isomers.

Synthesis Overview

The synthesis of macrocyclic lactones like (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one can be achieved through various strategies. The synthesis of the (12E)-isomer, Habanolide®, is well-documented and often employs ring-closing metathesis (RCM) or ring-expansion methodologies.[10][11]

A plausible synthetic approach for both isomers would involve the esterification of a long-chain unsaturated hydroxy acid followed by an intramolecular cyclization. The stereochemistry of the double bond would be introduced and controlled during the synthesis of the linear precursor.

Comparative Biological Activity

The primary biological activity of these isomers is their interaction with olfactory receptors, resulting in a musk-like odor.[1][3] The geometry of the double bond is expected to influence the binding affinity and activation of specific olfactory receptors, potentially leading to differences in odor profile and intensity.



Furthermore, (12E)-Oxacyclohexadec-12-en-2-one is classified as a potential endocrine disruptor.[9] This suggests a possible interaction with nuclear hormone receptors, such as the estrogen receptor. A direct comparative study of the endocrine-disrupting potential of the (12Z) and (12E) isomers would be of significant interest to ascertain any structure-activity relationships.

Experimental Protocols

The following are detailed protocols for key experiments that would be essential for a comprehensive comparative study of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one.

Synthesis and Purification

This protocol provides a general framework for the synthesis of both isomers, with the key difference being the stereochemistry of the starting unsaturated hydroxy acid.

- Esterification: A long-chain ω-hydroxy-alkenoic acid with either a (Z)- or (E)-double bond at the 12-position is esterified with a protective group, such as methanol, under acidic conditions.
- Activation of the Carboxylic Acid: The terminal carboxylic acid of the linear precursor is activated, for example, by conversion to an acid chloride or through the use of coupling agents like DCC/DMAP.
- Intramolecular Cyclization (Macrolactonization): The activated linear precursor is subjected to high-dilution conditions in the presence of a suitable base or catalyst to promote intramolecular cyclization and the formation of the 16-membered lactone ring.
- Purification: The crude product is purified using column chromatography on silica gel, followed by distillation or recrystallization to yield the pure (12Z) or (12E) isomer.
- Characterization: The purified isomers are characterized by NMR, IR, and mass spectrometry to confirm their structure and purity.

Olfactory Receptor Activation Assay

This protocol is adapted from established methods for measuring odorant receptor activation in a heterologous expression system.[12][13][14]



- Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a plasmid encoding a specific human olfactory receptor and a reporter gene, such as luciferase, under the control of a cAMP response element (CRE).
- Compound Preparation: Stock solutions of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one
 are prepared in a suitable solvent like DMSO and serially diluted to a range of
 concentrations.
- Cell Stimulation: The transfected cells are exposed to the different concentrations of the test isomers. A known agonist for the receptor is used as a positive control, and the vehicle (DMSO) is used as a negative control.
- Luciferase Assay: After an incubation period, the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the intracellular cAMP levels, which are indicative of olfactory receptor activation.
- Data Analysis: The dose-response curves for each isomer are plotted, and the EC₅₀ values (the concentration that elicits 50% of the maximal response) are calculated to compare their potency.

Estrogen Receptor Competitive Binding Assay

This protocol is based on established methods for assessing the binding of compounds to the estrogen receptor.[15][16][17]

- Preparation of Uterine Cytosol: Uterine cytosol, which is a rich source of estrogen receptors, is prepared from ovariectomized rats.
- Competitive Binding Reaction: A constant concentration of radiolabeled estradiol ([³H]-E²) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compounds ((12Z)- and (12E)-isomers) or a known competitor like diethylstilbestrol (DES).
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.



- Scintillation Counting: The amount of bound [3H]-E2 is quantified by liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific binding of [³H]-E₂ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined for each isomer to compare their relative binding affinities for the estrogen receptor.

Signaling Pathways

The biological effects of (12Z)- and (12E)-Oxacyclohexadec-12-en-2-one are mediated through their interaction with specific signaling pathways.

Olfactory Signaling Pathway

The perception of odor by these macrocyclic lactones is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.



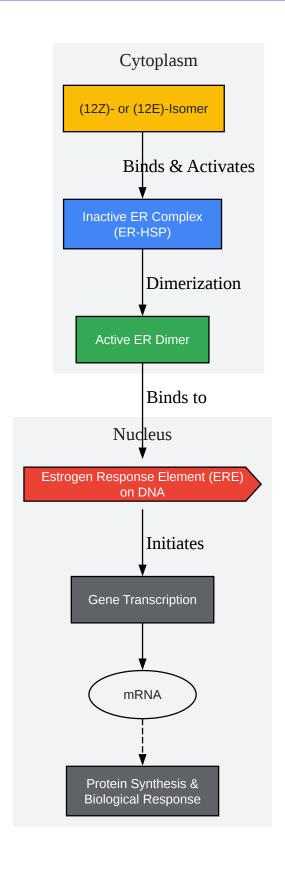
Click to download full resolution via product page

Caption: Olfactory signaling cascade initiated by odorant binding.

Estrogen Receptor Signaling Pathway

As potential endocrine disruptors, these compounds may interfere with the estrogen receptor (ER) signaling pathway. They could act as agonists, activating the receptor, or as antagonists, blocking the action of endogenous estrogens.





Click to download full resolution via product page

Caption: Estrogen receptor signaling pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ScenTree Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 2. Globalide® / Habanolide (34902-57-3) Synthetic Ingredient for Perfumery Scentspiracy [scentspiracy.com]
- 3. (Z)-12-musk decenone, 111879-79-9 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. (12E)-Oxacyclohexadec-12-en-2-one | 111879-80-2 [chemicalbook.com]
- 8. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
- 11. ScenTree Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 12. jove.com [jove.com]
- 13. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay -PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Comparative study of (12Z)- and (12E)Oxacyclohexadec-12-en-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12093333#comparative-study-of-12z-and-12eoxacyclohexadec-12-en-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com